molecular formula C13H15NO2S B1176815 bacteriophage T4 gene 10 protein CAS No. 147258-49-9

bacteriophage T4 gene 10 protein

Cat. No.: B1176815
CAS No.: 147258-49-9
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Description

Bacteriophage T4 gene 10 protein (gp10) is a structural component of the baseplate, a complex multiprotein assembly located at the distal end of the phage tail . The protein forms stable trimers that are approximately 210 Å long and 60 Å in diameter, which are integral to the baseplate's peripheral structure . In the infectious virus, six gp10 trimers interact with other baseplate proteins, including gp7, gp8, gp9, gp11, and the short tail fiber protein gp12 . The primary research value of gp10 lies in its function as a molecular lever during the host cell infection process. Upon host recognition, the baseplate undergoes a large conformational change from a "dome" shape to a "star-shaped" structure . During this transition, gp10 rotates, which acts as a trigger to unfold the short tail fibers, facilitating their irreversible attachment to receptors on the host Escherichia coli cell surface . This mechanism makes gp10 an essential protein for studying the structural dynamics of viral infection, macromolecular assembly, and the evolution of complex biological machines. Structural studies, including X-ray crystallography, reveal that the core folding motif of the gp10 trimer is similar to that of other baseplate proteins, gp11 and the receptor-binding domain of gp12 . These structural and functional similarities, coupled with their consecutive order in the T4 genome, suggest that these proteins evolved through gene triplication from a common ancestor, providing a fascinating model for studying protein evolution and functional specialization . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

CAS No.

147258-49-9

Molecular Formula

C13H15NO2S

Synonyms

bacteriophage T4 gene 10 protein

Origin of Product

United States

Scientific Research Applications

Structural Role in Phage Infection

The primary function of gp10 is to facilitate the attachment of the bacteriophage to bacterial hosts. It acts as a molecular lever that rotates and extends the tail fibers during the infection process. This mechanism enhances the efficiency of phage attachment to the bacterial cell wall, which is critical for successful infection .

Applications in Biotechnology

Bacteriophage T4 and its proteins, including gp10, have been harnessed for various biotechnological applications:

Vaccine Development

Bacteriophage T4 serves as a platform for vaccine development due to its ability to display antigens on its surface. Gp10 can be modified to present various antigens, leading to robust immune responses without the need for additional adjuvants. This application has gained attention in the context of rapid vaccine design against emerging pathogens .

Phage Therapy

The structural properties of gp10 contribute to the development of phage therapy strategies aimed at combating antibiotic-resistant bacteria. By utilizing bacteriophages that express gp10, researchers can enhance the specificity and efficacy of phage preparations against target bacterial strains .

Case Study: Phage Display Technology

In a study focusing on phage display technology, researchers utilized T4 phages modified with gp10 to present peptides that could bind specifically to cancer cells. This approach demonstrated potential for targeted cancer therapies, showcasing how modifications to gp10 can lead to enhanced targeting capabilities .

Case Study: Antiviral Applications

Gp10's role in mediating interactions with host cells has been explored for antiviral applications. By understanding how gp10 facilitates phage attachment, scientists are investigating its potential use in developing novel antiviral agents that mimic this mechanism to inhibit viral infections .

Data Tables

Application AreaDescriptionKey Findings
Vaccine DevelopmentUtilization of gp10 for antigen display on T4 phage capsidInduces robust immune responses
Phage TherapyUse of T4 phages expressing gp10 against antibiotic-resistant bacteriaIncreased specificity and efficacy
Cancer TargetingModification of gp10 for targeted delivery of therapeutic peptidesPotential for targeted cancer therapies
Antiviral StrategiesInvestigating gp10's role in phage-host interactions for antiviral developmentMimicking attachment mechanisms

Comparison with Similar Compounds

T4-Like Phages (RB Series)

Genomic studies of T4-like phages (e.g., RB3, RB5, RB6) reveal high nucleotide similarity (>99%) in the gene 10 region, indicating conserved structural and functional roles. These homologs likely maintain the baseplate architecture, underscoring evolutionary conservation in infection mechanisms .

Bacteriophage P22 Gene 10

In phage P22, gene 10 encodes a structural protein involved in DNA injection. While both T4 gp10 and P22 gp10 participate in infection, P22 gp10 is part of the tail needle complex, which punctures the host membrane, contrasting with T4 gp10’s baseplate anchoring role .

Bacteriophage T5 Gene D10

T5 gene D10 encodes a branch-migration protein with helicase activity, facilitating recombination-dependent DNA replication. Unlike T4 gp10, T5 D10 operates enzymatically rather than structurally, highlighting functional divergence despite shared nomenclature .

Bacteriophage P1 Gene 10

P1 gene 10 product (gp10) is a trans-activating factor essential for late gene expression, regulating morphogenetic proteins. This regulatory function contrasts sharply with T4 gp10’s structural role, illustrating the diversity of gene 10 homologs across phages .

Functional and Structural Diversity

The comparison underscores the versatility of gene 10 homologs:

  • Structural Roles : T4 gp10 and P22 gp10 contribute to infection machinery but in distinct complexes (baseplate vs. tail needle).
  • Enzymatic Activity : T5 D10’s helicase function diverges entirely from structural proteins.
  • Regulatory Roles : P1 gp10 regulates transcription, a role absent in T4 gp10.

Data Table: Comparative Analysis of Gene 10 Homologs

Phage Gene Name Protein Function Structural Features Key Interactions
T4 gene 10 Baseplate anchoring (trimeric) β-annulus domain for trimerization gp11, gp9, long tail fibers
T4-like RB gene 10 Conserved baseplate assembly Homologous to T4 gp10 Similar to T4 interactions
P22 gene 10 Tail needle component (DNA injection) Tail needle complex Membrane penetration proteins
T5 gene D10 Branch-migration helicase DNA-binding domains Recombination intermediates
P1 gene 10 Transcriptional activation of late genes Regulatory motifs Late promoter sequences

Research Findings and Implications

  • Structural Insights : Cryo-EM studies of T4 gp10 reveal its β-annulus domain stabilizes the baseplate-tail fiber interface, a feature conserved in T4-like phages .
  • Functional Redundancy: Despite genomic conservation, gene 10 homologs exhibit functional plasticity, adapting to phage-specific infection strategies.
  • Biotechnological Applications: T4 gp10’s stability and assembly properties inspire synthetic biology platforms for nanomaterial design .

Preparation Methods

His-Tag Purification

The cOmplete™ His-Tag Purification Resin protocol has been successfully adapted for T4 proteins, including gp32. While direct evidence for gp10 purification via this method is limited, the principles remain applicable. Key steps include:

  • Resin Equilibration : 20 column volumes of Buffer A (20 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Batch Binding : Incubation of lysate with resin for 2–12 hours at 4°C to maximize adsorption.

  • Elution : Gradual imidazole gradients (50–500 mM) in Buffer B to dissociate gp10 from the resin.

Table 1: His-Tag Purification Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Imidazole (Binding)10–20 mMReduces nonspecific binding
Incubation Time8–12 hoursMaximizes resin saturation
Salt Concentration300 mM NaClPrevents aggregation

Gene 32 Protein Affinity Columns

Though primarily used for T4 DNA polymerase (gp43) and recombination proteins, gene 32 protein columns could theoretically isolate gp10 if it interacts with gp32. However, no direct evidence exists in the provided literature, suggesting this approach remains exploratory.

Co-Purification with Interaction Partners

gp10-gp11 Complex Isolation

Co-expression of gp10 and gp11 in Escherichia coli enables tandem purification. Studies using gp11 truncations revealed that residues 1–17 are indispensable for gp10 binding. A typical workflow includes:

  • Co-Expression : Use of compatible plasmids with dual antibiotic resistance.

  • Tagging Strategy : His-tag on gp11 for initial Ni-NTA purification, followed by size-exclusion chromatography (SEC) to separate the gp10-gp11 complex from free subunits.

Table 2: Impact of gp11 Truncations on gp10 Binding

gp11 VariantBinding to gp10Baseplate Incorporation
Full-length (1–219)YesFunctional
Δ1–17NoNonfunctional
Δ1–64NoNonfunctional

Denaturing and Refolding Strategies

For insoluble gp10 aggregates, denaturing conditions with 6 M guanidinium-HCl or 2–4% SDS may be employed. Subsequent refolding requires stepwise dialysis:

  • Denaturation : 6 M guanidinium-HCl, 1 M imidazole, pH 7.5.

  • Refolding : Gradual reduction of denaturant over 48 hours in redox-shuffling buffers (e.g., 1 mM glutathione).

Analytical Validation

SDS-PAGE and Western Blotting

Post-purification analysis typically involves:

  • SDS-PAGE : Confirmation of ~35 kDa band for gp10 (monomer) and ~105 kDa for trimeric form.

  • Western Blot : Anti-His or anti-gp10 polyclonal antibodies verify specificity.

Functional Assays

  • Baseplate Reconstitution : In vitro assembly with gp11, gp8, and gp6 to test infectivity.

  • DNA Binding : Electrophoretic mobility shift assays (EMSAs) if nucleic acid interactions are suspected.

Challenges and Mitigation Strategies

ChallengeSolution
Low SolubilityCo-expression with gp11
Proteolytic DegradationProtease inhibitors (e.g., PMSF)
Aggregation0.01% Triton X-100 in lysis buffer

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the functional role of bacteriophage T4 gene 10 protein in the viral life cycle?

  • Methodology :

  • Gene essentiality : Use amber (nonsense) or temperature-sensitive (ts) mutations to disrupt gene 10 and observe viability under restrictive conditions .
  • Complementation assays : Introduce a wild-type gene 10 plasmid into mutant-infected E. coli to test functional rescue .
  • Pulse-chase radiolabeling : Track temporal expression of gene 10 protein during infection phases (early, middle, late) using SDS-PAGE or 2D gels .
    • Key Insight : T4 genes are classified as "essential" or "nonessential" based on viability screens, with ~65 essential genes identified .

Q. How can the gene 10 protein be purified and biochemically characterized?

  • Methodology :

  • Affinity chromatography : Use His-tagged gene 10 protein expressed in E. coli for purification via nickel columns, as demonstrated for T4 gene 32 protein .
  • Gel electrophoresis : SDS-PAGE to confirm molecular weight (~33–35 kDa expected for T4 proteins) and 2D gels to resolve isoforms .
  • DNA-binding assays : Test affinity for single- or double-stranded DNA using electrophoretic mobility shift assays (EMSAs), akin to T4 gene 32 protein studies .

Advanced Research Questions

Q. How can structural contradictions in gene 10 protein interactions be resolved during phage assembly?

  • Methodology :

  • Cryo-EM and X-ray crystallography : Resolve 3D structures of gene 10 protein complexes (e.g., portal or capsid assemblies) at <4 Å resolution, as done for T4 portal protein gp20 .
  • Cross-linking mass spectrometry (CLMS) : Identify transient protein-protein interactions in vitro, similar to studies on T4 replication complexes .
  • Genetic suppression : Introduce second-site mutations to restore function in defective gene 10 mutants, revealing compensatory interactions .

Q. What evolutionary insights can be drawn from comparative genomics of gene 10 across T4-like phages?

  • Methodology :

  • Phylogenetic analysis : Align gene 10 sequences from T4-like phages infecting diverse hosts (e.g., Aeromonas, Vibrio) to identify conserved domains .
  • Horizontal gene transfer (HGT) screens : Use BLASTP to detect homologs in bacterial/fungal genomes, as seen in T4 recombinase studies .
    • Key Insight : T4 family phages share ~60% gene homology but exhibit host-specific adaptations in structural genes .

Q. How does gene 10 protein participate in post-transcriptional regulation of T4 DNA replication?

  • Methodology :

  • RNA-protein SELEX : Identify RNA ligands binding to gene 10 protein, as applied to T4 DNA polymerase .
  • In vitro replication assays : Reconstitute replication with purified gene 10 protein and measure DNA synthesis rates, mimicking T4 gene 43 (DNA polymerase) studies .
    • Data Conflict Resolution : Discrepancies in replication efficiency may arise from protein stoichiometry; optimize using quantitative Western blotting .

Methodological Reference Tables

Technique Application to Gene 10 Example from Evidence
Cryo-EMStructural determination of assembliesT4 portal protein gp20
Affinity chromatographyProtein interaction mappingT4 replication protein columns
Amber mutagenesisEssentiality testingT4 gene knockout screens
SELEXRNA/DNA ligand identificationT4 DNA polymerase ligands

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